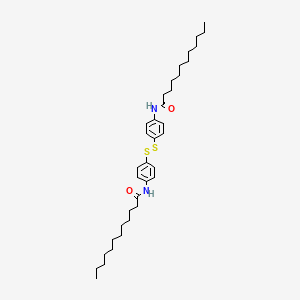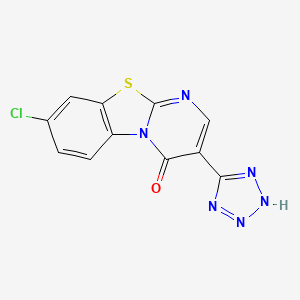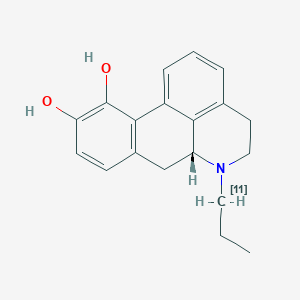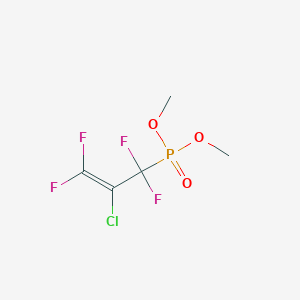
Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 98717 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of NSC 98717 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
In industrial settings, the production of NSC 98717 is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
NSC 98717 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 98717 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 98717 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: NSC 98717 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which NSC 98717 exerts its effects involves specific interactions at the molecular level. It targets particular pathways and molecules within cells, leading to changes in cellular function. These interactions are often mediated by binding to receptors or enzymes, altering their activity and triggering downstream effects.
Vergleich Mit ähnlichen Verbindungen
NSC 98717 is compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 36586: Studied for its potential in treating cardiovascular diseases.
NSC 8184: Investigated for its effects on metabolic pathways.
NSC 98717 stands out due to its specific molecular interactions and the breadth of its applications across different scientific fields.
Eigenschaften
CAS-Nummer |
10075-13-5 |
|---|---|
Molekularformel |
C5H6ClF4O3P |
Molekulargewicht |
256.52 g/mol |
IUPAC-Name |
2-chloro-3-dimethoxyphosphoryl-1,1,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C5H6ClF4O3P/c1-12-14(11,13-2)5(9,10)3(6)4(7)8/h1-2H3 |
InChI-Schlüssel |
HNTMHLUPUHRLGE-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C(=C(F)F)Cl)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


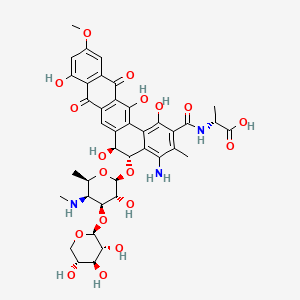
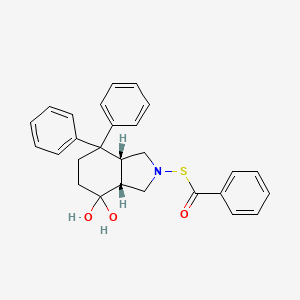
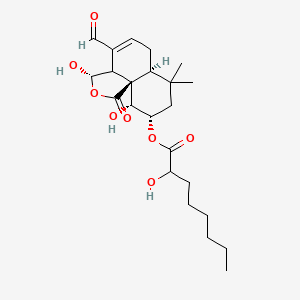

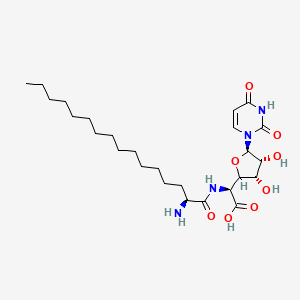
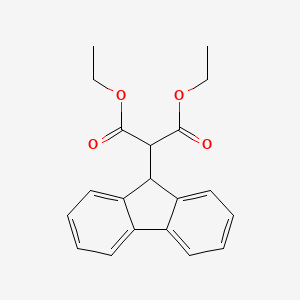
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
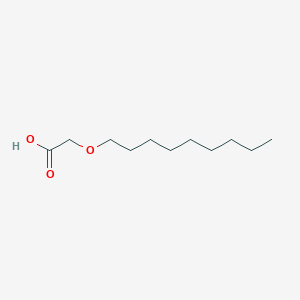
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)


